

# The Role of P2X3 Receptors in Chronic Cough Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Sivopixant |           |
| Cat. No.:            | B3326238   | Get Quote |

#### **Executive Summary**

Chronic cough, a condition lasting more than eight weeks, is a significant clinical challenge often linked to a "cough hypersensitivity syndrome," where the cough reflex is abnormally sensitive.[1] A key player in this syndrome is the purinergic signaling pathway involving the P2X3 receptor, a ligand-gated ion channel.[1] These receptors are predominantly expressed on vagal afferent sensory C-fibers and A $\delta$ -fibers that innervate the airways.[1][2] When airway epithelial cells release adenosine triphosphate (ATP) in response to inflammation, irritation, or mechanical stress, it binds to and activates these P2X3 receptors.[1][3][4] This activation triggers a cascade leading to neuronal depolarization, action potential generation, and ultimately, the cough reflex.[1] In patients with chronic cough, this pathway is believed to be hyperactive, with evidence suggesting an upregulation of P2X3 receptor expression and/or increased extracellular ATP concentrations.[1][5] The development of selective P2X3 receptor antagonists, such as Gefapixant, has validated this pathway as a crucial therapeutic target, with clinical trials demonstrating a significant reduction in cough frequency.[1][6][7]

## **P2X3** Receptor Signaling in the Cough Reflex

The physiological cough reflex is a defensive mechanism. However, in chronic cough, this reflex becomes hypersensitive. The ATP-P2X3 signaling axis is a primary driver of this hypersensitivity.[1][8]

1.1. ATP Release: The Initial Trigger Under conditions of airway stress—such as inflammation, mechanical insults, or chemical irritants—airway epithelial cells release ATP into the

## Foundational & Exploratory





extracellular space.[1][9][10] This release is a critical initiating event. Studies using human bronchial epithelial (HBE) cell cultures have shown that mechanical stimuli like shear stress and hypotonic challenge (to induce cell swelling) significantly increase the rate of ATP release. [3][9][11] Basal ATP release rates are approximately 250 fmol/min/cm², but can increase by a factor of 1,000 upon stimulation, reaching transient concentrations of ~1 µM at the cell surface. [11]

1.2. P2X3 Receptor Activation and Signal Transduction P2X3 receptors are trimeric cation channels that exist as homomers (three P2X3 subunits) or heteromers with the P2X2 subunit (P2X2/3).[1][12] They are densely expressed on the terminals of vagal sensory nerves (C-fibers and A $\delta$ -fibers) innervating the airway epithelium.[1][2][13]

The signaling cascade proceeds as follows:

- ATP Binding: Extracellular ATP binds to P2X3 and P2X2/3 receptors.[1]
- Channel Opening & Cation Influx: This binding causes a conformational change, opening the ion channel and allowing a rapid influx of cations, primarily Na<sup>+</sup> and Ca<sup>2+</sup>.[1]
- Neuronal Depolarization: The cation influx leads to depolarization of the sensory nerve terminal.[1]
- Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated.[1]
- Signal Propagation: The action potential propagates along the vagus nerve to the brainstem. [1]
- Cough Reflex Initiation: The signal is processed in the nucleus tractus solitarius (NTS) in the brainstem, which initiates the efferent motor pathway resulting in a cough.[1]





Click to download full resolution via product page

Caption: P2X3 Receptor Signaling Pathway in Cough Generation.



## **Therapeutic Targeting with P2X3 Antagonists**

The central role of the ATP-P2X3 axis in cough hypersensitivity makes it a prime therapeutic target.[1] Orally administered small-molecule P2X3 receptor antagonists competitively bind to the P2X3 receptor, preventing ATP from activating the channel and thereby inhibiting the initiation of the cough reflex.[1]



Click to download full resolution via product page

Caption: Mechanism of Action for P2X3 Receptor Antagonists.



2.1. Clinical Efficacy of P2X3 Antagonists Several P2X3 antagonists have been evaluated in clinical trials, with Gefapixant being the most extensively studied.[1][14] These trials have consistently demonstrated the efficacy of P2X3 blockade in reducing cough frequency in patients with refractory or unexplained chronic cough.[6][15][16]

Table 1: Summary of Efficacy Data for P2X3 Antagonists in Chronic Cough

| Drug<br>(Antagoni<br>st) | Trial<br>Name <i>l</i><br>Phase | Dose          | Primary<br>Endpoint                       | Placebo-<br>Adjusted<br>Reductio<br>n in 24h<br>Cough<br>Frequenc | p-value | Citation(s<br>) |
|--------------------------|---------------------------------|---------------|-------------------------------------------|-------------------------------------------------------------------|---------|-----------------|
| Gefapixan<br>t (AF-219)  | Phase 2                         | 600 mg<br>BID | Daytime<br>Cough<br>Frequenc<br>y         | 75% reduction vs. placebo (observe d case)                        | 0.0003  | [6][17]         |
| Gefapixant               | COUGH-1<br>(Phase 3)            | 45 mg BID     | 24h Cough<br>Frequency<br>(at 12 wks)     | 18.45%                                                            | 0.041   | [15][16][18]    |
| Gefapixant               | COUGH-2<br>(Phase 3)            | 45 mg BID     | 24h Cough<br>Frequency<br>(at 24 wks)     | 14.64%                                                            | 0.031   | [15][16][18]    |
| BLU-5937                 | SOOTHE<br>(Phase 2b)            | 50 mg BID     | 24h Cough<br>Frequency<br>(at 28<br>days) | 34%                                                               | <0.005  | [19]            |
| BLU-5937                 | SOOTHE<br>(Phase 2b)            | 200 mg<br>BID | 24h Cough<br>Frequency<br>(at 28<br>days) | 34%                                                               | <0.005  | [19]            |



| Eliapixant (BAY 1817080) | Phase 2a | 50, 200, 750 mg BID | 24h Cough Frequency | Significant reduction at doses ≥50 mg | N/A |[20] |

BID = twice daily.

2.2. Safety and Tolerability: The Role of Taste A notable adverse event associated with P2X3 antagonists is taste disturbance (dysgeusia).[6][21] This side effect is attributed to the blockade of P2X2/3 heteromeric receptors, which are involved in taste sensation.[13][22] While airway nerves predominantly express P2X3 homomers, taste nerves in many individuals also express these receptors.[22][23] This has led to the development of antagonists with higher selectivity for P2X3 over P2X2/3 to minimize taste-related side effects while retaining antitussive efficacy. [20][23]

Table 2: Incidence of Taste-Related Adverse Events in Gefapixant Phase 3 Trials

| Trial   | Gefapixant<br>Dose | Incidence of<br>Taste-Related<br>AEs | Discontinuatio<br>n due to AEs | Citation(s) |
|---------|--------------------|--------------------------------------|--------------------------------|-------------|
| COUGH-1 | 45 mg BID          | 59.3%                                | 14% (overall)                  | [22][23]    |

| COUGH-2 | 45 mg BID | 68.9% | 20% (in 45mg arm) |[16][22][23] |

## **Experimental Protocols and Methodologies**

The investigation of P2X3's role in chronic cough relies on robust preclinical and clinical experimental models.

3.1. Preclinical Animal Model: Guinea Pig Citric Acid-Induced Cough This is a standard model for evaluating the antitussive effects of novel compounds.[24] It assesses a compound's ability to reduce coughs induced by a chemical irritant.

#### **Detailed Protocol:**

Animals: Male Dunkin-Hartley guinea pigs (300-400g) are commonly used. [24]

## Foundational & Exploratory





- Acclimatization: Animals are acclimatized for several days to the whole-body plethysmography chambers used for cough recording to minimize stress-induced artifacts.
   [24]
- Drug Administration: The P2X3 antagonist or vehicle is administered via the desired route (e.g., oral gavage). The dose and timing are based on prior pharmacokinetic studies (e.g., 60 minutes pre-challenge for oral dosing).[24]
- Cough Induction: Conscious, unrestrained animals are placed in individual plethysmography chambers. They are exposed to an aerosolized solution of citric acid (e.g., 0.2 M 0.4 M) for a set duration (e.g., 10 minutes).[24] To specifically probe the P2X3 pathway, a sub-threshold concentration of citric acid (e.g., 0.1 M) can be combined with ATP or a stable analog like α,β-methylene ATP (e.g., 1 mM).[24]
- Cough Recording and Analysis: Coughs are detected and recorded using a pressure transducer connected to the chamber. Specialized software identifies coughs based on their characteristic waveform (an explosive expiratory effort). The primary endpoint is the total number of coughs during the challenge and post-challenge period.[24]





Click to download full resolution via product page

Caption: Workflow for the Guinea Pig Citric Acid-Induced Cough Model.



3.2. In Vitro ATP Release Assay from Airway Epithelial Cells This method quantifies the release of ATP from cultured airway cells in response to stimuli.

#### **Detailed Protocol:**

- Cell Culture: Human airway epithelial cells (e.g., Calu-3 cell line) are cultured on porous capillaries in a hollow fibre bioreactor, allowing for the separation of apical and basolateral compartments.[9]
- Stimulation: The apical surface is perfused with a solution. Stimuli are applied by:
  - Shear Stress: Increasing the apical flow rate (e.g., 5-fold increase).
  - Osmotic Stress: Reducing the osmolarity of the apical solution (e.g., by 25-43%).[9]
- Sample Collection: The apical perfusate is collected at timed intervals before, during, and after stimulation.
- ATP Quantification: The concentration of ATP in the collected samples is measured using a luciferin-luciferase bioluminescence assay. The light output is proportional to the ATP concentration and is measured with a luminometer.[9]
- Data Analysis: ATP release rates (e.g., in fmol/min) are calculated and compared between baseline and stimulated conditions.
- 3.3. Clinical Trial Protocol: Randomized Controlled Trial (RCT) for a P2X3 Antagonist Clinical trials are essential for determining the safety and efficacy of P2X3 antagonists in humans.

#### Workflow Overview:

- Patient Recruitment: Participants are screened based on inclusion criteria (e.g., age ≥18 years, chronic cough ≥1 year, diagnosis of refractory or unexplained chronic cough) and exclusion criteria.[15]
- Randomization: Eligible participants are randomly assigned to receive the P2X3 antagonist at one or more dose levels (e.g., 15 mg BID, 45 mg BID) or a matching placebo.[15]

## Foundational & Exploratory





- Blinding: Both the participants and the investigators are blinded to the treatment allocation to prevent bias.[1]
- Treatment Period: Participants take the assigned treatment for a defined period (e.g., 12 to 24 weeks).[15]
- Efficacy Assessment: The primary endpoint, typically 24-hour cough frequency, is measured objectively using ambulatory cough recorders at baseline and at the end of the treatment period. Secondary endpoints may include cough severity (Visual Analog Scale) and quality of life (Leicester Cough Questionnaire).[15][25]
- Safety Monitoring: Adverse events are recorded throughout the study, with particular attention to taste-related disturbances.[15][21]
- Data Analysis: Statistical analysis (e.g., ANCOVA) is used to compare the change in cough frequency between the treatment and placebo groups.[15]





Click to download full resolution via product page

**Caption:** Workflow of a Randomized Controlled Trial for a P2X3 Antagonist.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanosensitive ATP Release Maintains Proper Mucus Hydration of Airways PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanosensitive ATP release maintains proper mucus hydration of airways PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. ATP release from human airway epithelial cells studied using a capillary cell culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation Promotes Airway Epithelial ATP Release via Calcium-Dependent Vesicular Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholarly Article or Book Chapter | Physiological Regulation of ATP Release at the Apical Surface of Human Airway Epithelia | ID: th83m6925 | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. DT-0111: a novel P2X3 receptor antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]



- 16. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trial | Medicines Awareness Service [medicinesresources.nhs.uk]
- 17. researchgate.net [researchgate.net]
- 18. First-in-class P2X3 receptor antagonist shows promise for chronic cough treatment Medical Conferences [conferences.medicom-publishers.com]
- 19. Novel P2X3 antagonist can SOOTHE chronic cough Medical Conferences [conferences.medicom-publishers.com]
- 20. researchgate.net [researchgate.net]
- 21. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough PMC [pmc.ncbi.nlm.nih.gov]
- 23. publications.ersnet.org [publications.ersnet.org]
- 24. benchchem.com [benchchem.com]
- 25. Efficacy of gefapixant, a P2X3 antagonist, for lung cancer-related cough: a case report -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of P2X3 Receptors in Chronic Cough Pathophysiology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3326238#role-of-p2x3-receptors-in-chronic-cough-pathophysiology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com